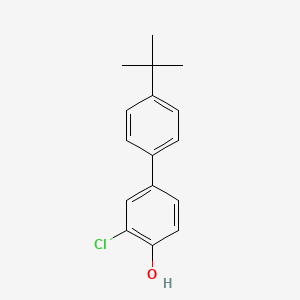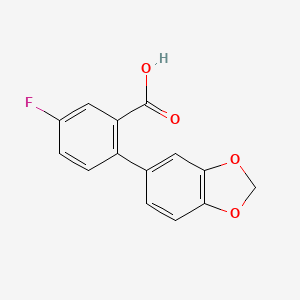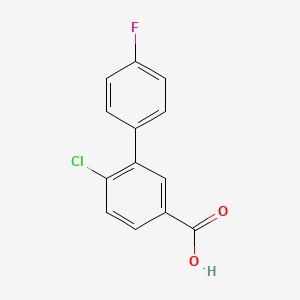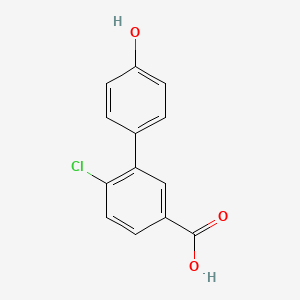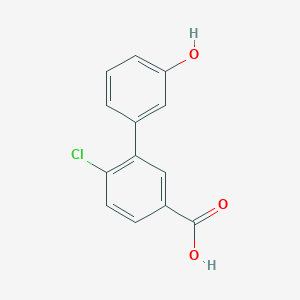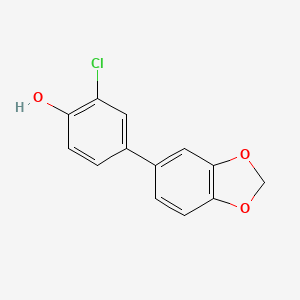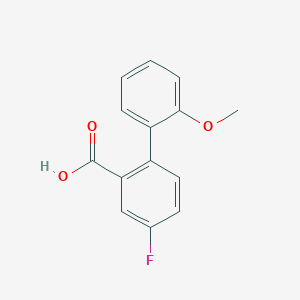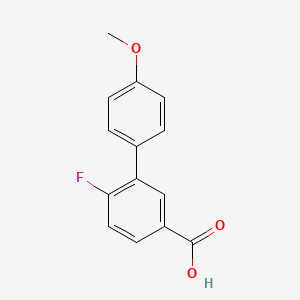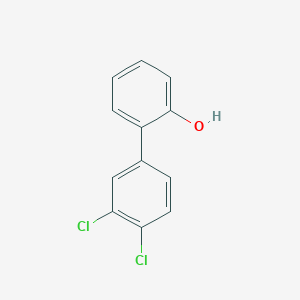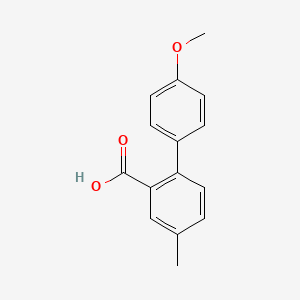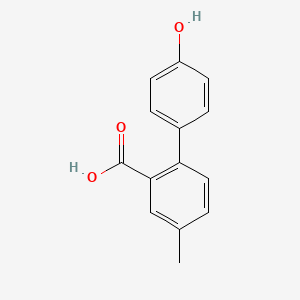
3-(3,4-Dimethoxyphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)phenol is an organic compound with the molecular formula C8H10O3This compound is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring, which significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenol can be synthesized using Veratraldehyde as a starting material. The synthetic route involves the following steps :
Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid. The reaction mixture is maintained at 40-45°C and left for 10 hours.
Hydrolysis: The formate ester of 3,4-Dimethoxyphenol obtained from the oxidation step is hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol.
Purification: The reaction mixture is concentrated, dissolved in water, acidified with dilute sulfuric acid, and extracted with ether. The ether extract is dried and distilled to obtain 3,4-Dimethoxyphenol.
Industrial Production Methods
Industrial production methods for 3,4-Dimethoxyphenol typically involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyphenol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxyphenol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. This compound also exhibits enzyme inhibitory activity, particularly against tyrosinase, which is involved in melanin synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethoxyphenol
- 2,6-Dimethoxyphenol
- 3,5-Dimethoxyphenol
Comparison
3,4-Dimethoxyphenol is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and biological activity. Compared to its isomers, it has distinct antioxidant properties and enzyme inhibitory activities .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-7-6-11(9-14(13)17-2)10-4-3-5-12(15)8-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVVIXRPCYFXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653508 |
Source


|
| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175871-36-9 |
Source


|
| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
